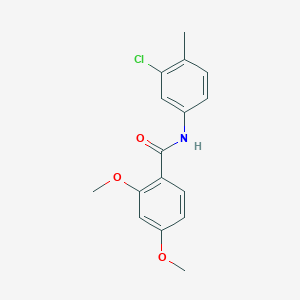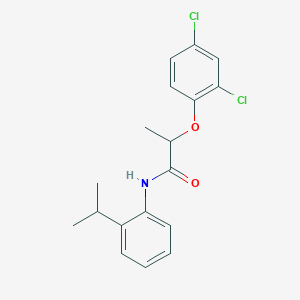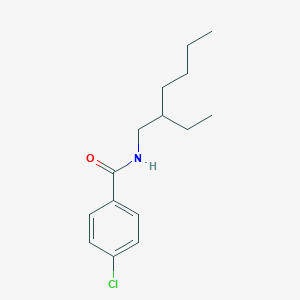![molecular formula C18H17NO5 B291733 Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of terephthalates, which are widely used in the production of plastics, fibers, and coatings. The unique structure of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate makes it an attractive candidate for research in areas such as drug delivery, catalysis, and material science.
作用機序
The mechanism of action of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate is based on its ability to form stable complexes with drugs. The compound has a hydrophobic core that can accommodate hydrophobic drugs, while the outer shell is hydrophilic and can interact with biological membranes. When the compound is administered, it can penetrate the cell membrane and release the drug in a controlled manner. This mechanism can improve the bioavailability and pharmacokinetics of drugs.
Biochemical and Physiological Effects
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate has been shown to be biocompatible and non-toxic. In vitro and in vivo studies have demonstrated that the compound does not induce cytotoxicity or inflammation. The compound has also been shown to be stable in biological fluids, which is important for its use in drug delivery applications.
実験室実験の利点と制限
The advantages of using dimethyl 2-[(4-methylbenzoyl)amino]terephthalate in lab experiments include its ability to encapsulate hydrophobic drugs, its controlled release mechanism, and its biocompatibility. However, the limitations of the compound include its relatively high cost and the complexity of its synthesis.
将来の方向性
There are several future directions for research on dimethyl 2-[(4-methylbenzoyl)amino]terephthalate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of the compound for drug delivery applications, including the development of new formulations and the evaluation of its efficacy in animal models. Additionally, the compound has potential applications in catalysis and material science, which could be explored in future research.
合成法
The synthesis of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate involves several steps. The first step is the preparation of 4-methylbenzoic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with dimethyl terephthalate to form the desired product. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as toluene or dichloromethane.
科学的研究の応用
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate has been studied extensively for its potential applications in drug delivery. The compound has been shown to be an effective carrier for various drugs, including anticancer agents and antibiotics. The unique structure of the compound allows it to encapsulate drugs and release them in a controlled manner, which can improve their efficacy and reduce side effects.
特性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
dimethyl 2-[(4-methylbenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-4-6-12(7-5-11)16(20)19-15-10-13(17(21)23-2)8-9-14(15)18(22)24-3/h4-10H,1-3H3,(H,19,20) |
InChIキー |
CJHFTNKCVFSDJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)








